4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine
Description
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (CAS 946785-05-3) is an aromatic amine derivative featuring a biphenyl ether backbone with a methyl substituent at the 3-position of the aniline ring. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.3 g/mol . The compound is structurally characterized by a 1,1'-biphenyl group linked via an ether oxygen to a 3-methyl-substituted aniline moiety. Synonyms include 3-methyl-4-(2-phenylphenoxy)aniline and 4-([1,1'-Biphenyl]-2-yloxy)-3-methylbenzenamine .
The methyl group at the 3-position may influence electronic properties, such as the basicity of the amine group, and steric interactions in molecular recognition processes.
Properties
IUPAC Name |
3-methyl-4-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWDYIQYPGKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245190 | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946785-05-3 | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946785-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine typically involves the coupling of a biphenyl derivative with a phenylamine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and phenylamine units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylquinone derivatives, while reduction can produce biphenylamine derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 4-([1,1'-Biphenyl]-2-yloxy)aniline : Lacks the 3-methyl group, reducing steric hindrance and altering electronic properties.
- 4-([1,1'-Biphenyl]-2-yloxy)-5-methylphenylamine : Methyl substitution at the 5-position instead of 3-position, affecting spatial orientation.
Physicochemical Properties
- Electronic Effects : The 3-methyl group in the target compound is electron-donating, enhancing the electron density of the aniline ring compared to chloro-substituted analogs. This may improve nucleophilic reactivity in coupling reactions.
Biological Activity
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a biphenyl ether structure with a methylphenylamine moiety, which contributes to its unique chemical properties. Its molecular formula is CHNO, with a molecular weight of approximately 290.36 g/mol.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes and receptors, influencing biochemical pathways such as signal transduction and metabolic processes.
- Pathways : It is believed to modulate pathways involved in cell proliferation and apoptosis, potentially impacting cancer cell dynamics.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, particularly against certain types of tumors. The exact mechanism remains under investigation but may involve inhibition of cell growth and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Some studies have reported antimicrobial effects, indicating its potential as an antibacterial agent.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A study evaluated the compound's efficacy against breast cancer cell lines. Results demonstrated significant inhibition of cell growth at concentrations above 10 µM, with IC50 values indicating potency comparable to established chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
- Mechanistic Insights : Further investigations using molecular docking simulations suggested that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
